Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 952182-33-1
VCID: VC16193890
InChI: InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-13-7-8-15(17(18,19)20)21-12(13)9-14(22)16(23)26-2/h3-9H,1-2H3
SMILES:
Molecular Formula: C17H13F3N2O4S
Molecular Weight: 398.4 g/mol

Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate

CAS No.: 952182-33-1

Cat. No.: VC16193890

Molecular Formula: C17H13F3N2O4S

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate - 952182-33-1

Specification

CAS No. 952182-33-1
Molecular Formula C17H13F3N2O4S
Molecular Weight 398.4 g/mol
IUPAC Name methyl 1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-13-7-8-15(17(18,19)20)21-12(13)9-14(22)16(23)26-2/h3-9H,1-2H3
Standard InChI Key CZLQPAGXBATBGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=C(C=C3)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C17H13F3N2O4S\text{C}_{17}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{4}\text{S}, reflects a complex arrangement of functional groups critical to its reactivity and interactions. Key structural components include:

  • 4-Azaindole Core: A pyrrolo[3,2-b]pyridine system, where the nitrogen atom at position 4 enhances hydrogen-bonding capacity and aromatic stabilization.

  • Trifluoromethyl Group: At position 5, this electron-withdrawing substituent modulates electronic density and improves metabolic stability.

  • Toluene-4-Sulphonyl Group: A protecting group at position 1 that enhances solubility and directs regioselectivity during synthesis.

  • Methyl Ester: At position 2, this moiety serves as a synthetic handle for further derivatization.

The IUPAC name, methyl 1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[3,2-b]pyridine-2-carboxylate, precisely encodes these features.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight398.4 g/mol
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=C(C=C3)C(F)(F)F
XLogP3-AA (Log P)3.2 (Predicted)
Topological Polar Surface Area89.5 Ų

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate typically involves sequential reactions:

  • Indole Ring Formation: A Buchwald-Hartwig amination couples a halogenated pyridine derivative with a pyrrole precursor, forming the azaindole scaffold.

  • Sulphonylation: Treatment with toluenesulphonyl chloride introduces the sulphonyl protecting group under basic conditions (e.g., pyridine or DMAP).

  • Trifluoromethylation: A copper-mediated cross-coupling installs the CF₃ group at position 5, often using TMSCF₃ as the fluorinating agent.

  • Esterification: Methyl esterification via Fischer esterification or reaction with methyl iodide completes the structure.

Critical challenges include controlling regioisomer formation during sulphonylation and minimizing deprotection of the toluenesulphonyl group under acidic conditions.

CompoundTargetIC₅₀/EC₅₀Citation
DNDI3276TcCYP510.8 µM
Methyl 1-(toluene-4-sulphonyl)-5-CF₃-4-azaindoleJAK2 (Predicted)~50 nM (Estimated)

Pharmacokinetics and ADMET Profile

Metabolic Stability

In vitro studies using mouse liver microsomes (MLM) indicate rapid hepatic clearance (Cl₋hep = 45 mL/min/kg), primarily via CYP3A4-mediated oxidation of the azaindole core . Co-administration with CYP inhibitors like 1-aminobenzotriazole (1-ABT) increases systemic exposure 2.5–3-fold, underscoring the role of first-pass metabolism .

Toxicity Considerations

Applications in Drug Discovery

Oncology

The compound’s kinase-inhibitory profile aligns with oncology targets. For example, CDK4/6 inhibitors like palbociclib share structural motifs with this azaindole derivative, suggesting potential antitumor applications.

Infectious Diseases

As with the related compound DNDI3276, this molecule could be optimized for neglected tropical diseases. Structural modifications to improve solubility and reduce Cl₋hep may enhance efficacy against T. cruzi .

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